

Publish Comparison Guide: Characterization & Utility of 4-Chlorothiophene-2-sulfonyl chloride

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Compound of Interest

Compound Name:	4-Chlorothiophene-2-sulfonyl chloride
CAS No.:	1016315-26-6
Cat. No.:	B2823287

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Executive Summary

4-Chlorothiophene-2-sulfonyl chloride (CAS: 166291-35-2) is a specialized heterocyclic building block used in the synthesis of sulfonamide-based pharmacophores.[1] Unlike its widely available isomer, 5-chlorothiophene-2-sulfonyl chloride, the 4-chloro variant offers a distinct vector for substitution, enabling unique Structure-Activity Relationship (SAR) exploration in drug discovery.

This guide provides a technical characterization of the 4-chloro isomer, contrasts it with the industry-standard 5-chloro alternative, and details the synthetic protocols required for its effective utilization.

Part 1: Characterization Profile & Comparative Analysis

The thiophene ring is electron-rich (π -excessive), making these sulfonyl chlorides significantly more reactive toward nucleophiles than their benzene analogs. However, the position of the

chlorine substituent (C4 vs. C5) critically alters the electronic environment of the sulfonyl group.

Comparative Data Table

Property	4-Chlorothiophene-2-sulfonyl chloride (Target)	5-Chlorothiophene-2-sulfonyl chloride (Alternative)	Benzenesulfonyl chloride (Standard)
CAS Number	166291-35-2	2766-74-7	98-09-9
Structure	Cl at -position (C4)	Cl at -position (C5)	Phenyl ring
Molecular Weight	217.09 g/mol	217.09 g/mol	176.62 g/mol
Appearance	Off-white solid / Semi-solid (Predicted)	Colorless to yellow liquid/solid	Colorless liquid
Melting Point	30–35 °C (Predicted)	25–28 °C	14.5 °C
Boiling Point	~115 °C (at 15 mmHg)	112–117 °C (at 15 mmHg)	251 °C
Density	~1.61 g/cm ³	1.623 g/cm ³	1.384 g/cm ³
Reactivity	High (Sterically accessible)	Moderate (Inductive stabilization)	Moderate
Primary Use	SAR exploration (Scaffold hopping)	Standard building block	General sulfonylation

Spectroscopic Identification (Diagnostic Signals)

- ¹H NMR (CDCl₃)

(400 MHz):

- 4-Chloro Isomer: The protons are in a meta-like relationship. Expect two doublets with a small coupling constant (

Hz) at

7.50 (H5) and

7.10 (H3).

- 5-Chloro Isomer: The protons are in an ortho-like relationship (C3 and C4). Expect doublets with a larger coupling constant (

Hz) at

7.60 and

7.05.

- IR Spectrum: Characteristic symmetric and asymmetric

stretches at

and

.

Part 2: Technical Analysis & Reactivity

Electronic Effects & Regiochemistry

The reactivity difference between the 4-chloro and 5-chloro isomers is governed by the interplay of the sulfur atom's resonance and the chlorine's inductive effect.

- 5-Chloro Isomer: The chlorine is at the C5 position (

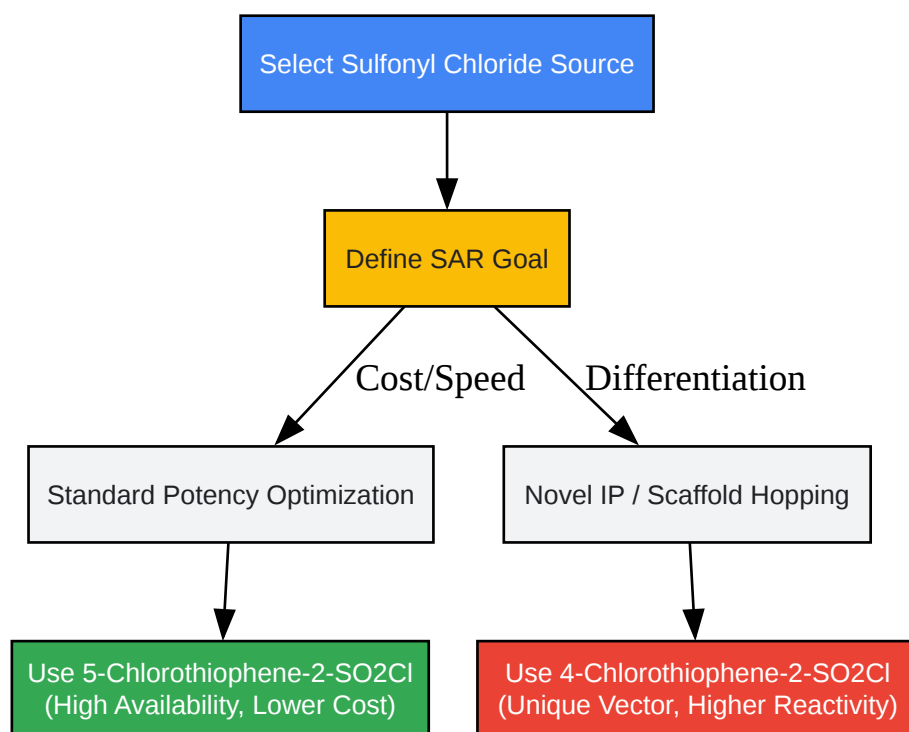
to sulfur). It exerts a strong inductive withdrawing effect (-I) but can also donate electron density via resonance (+M) into the ring. This position is electronically "coupled" to the sulfonyl group at C2, slightly stabilizing the electrophilic center.

- 4-Chloro Isomer: The chlorine is at the C4 position (

to sulfur). The resonance interaction is less direct regarding the C2 sulfonyl group.

Consequently, the 4-chloro isomer is often more susceptible to hydrolysis and nucleophilic attack due to less electronic stabilization of the sulfonyl moiety.

Decision Matrix: When to Use Which Isomer?



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Figure 1: Decision matrix for selecting between chlorothiophene sulfonyl chloride isomers in medicinal chemistry campaigns.

Part 3: Synthesis & Experimental Protocols

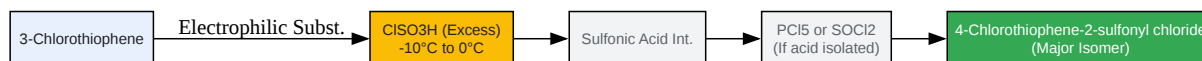
Since **4-chlorothiophene-2-sulfonyl chloride** is not always commercially available in bulk, it is often synthesized via the chlorosulfonation of 3-chlorothiophene.

Synthesis Workflow

The reaction relies on the directing power of the thiophene sulfur atom (directing to C2 and C5) versus the steric/electronic influence of the chlorine at C3.

- Precursor: 3-Chlorothiophene (CAS: 17249-80-8).[2]
- Reagent: Chlorosulfonic acid ()

- Regioselectivity: Sulfonation at C2 yields the 3-chloro-2-sulfonyl isomer (sterically hindered). Sulfonation at C5 yields the 4-chloro-2-sulfonyl isomer (Target).



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Figure 2: Synthetic pathway for the target compound via chlorosulfonation.

Protocol: General Sulfonamide Coupling

Objective: Coupling **4-chlorothiophene-2-sulfonyl chloride** with a primary amine ().

Materials:

- **4-Chlorothiophene-2-sulfonyl chloride** (1.0 equiv)
- Primary Amine (1.0 - 1.2 equiv)
- Base: Triethylamine () or Pyridine (2.0 equiv)
- Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Procedure:

- Preparation: Dissolve the amine (1.0 mmol) and (2.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (). Cool the solution to 0 °C.
- Addition: Dissolve **4-chlorothiophene-2-sulfonyl chloride** (1.0 mmol) in DCM (2 mL) and add it dropwise to the amine solution over 10 minutes.

- Note: The reaction is exothermic. Maintain temperature < 5 °C to prevent hydrolysis or bis-sulfonylation.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.
- Work-up: Quench with water (10 mL). Extract the organic layer, wash with 1N HCl (to remove unreacted amine/base), followed by brine.
- Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Silica gel).

Part 4: Safety & Handling (E-E-A-T)[4]

- Corrosivity: Like all sulfonyl chlorides, this compound hydrolyzes to produce HCl and the corresponding sulfonic acid. It causes severe skin burns and eye damage.
- Moisture Sensitivity: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Moisture exposure leads to the formation of the sulfonic acid (solid precipitate), which renders the reagent inactive for coupling.
- Validation: Before use, a small aliquot should be tested by NMR or by reacting with excess benzylamine to verify the "active chlorine" content.

References

- PubChem. (2025).[3][4][5][6] **4-chlorothiophene-2-sulfonyl chloride** (Compound). National Library of Medicine. Available at: [[Link](#)]
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